molecular formula C11H17BrNO3P B12564679 Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester CAS No. 189180-13-0

Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester

Cat. No.: B12564679
CAS No.: 189180-13-0
M. Wt: 322.13 g/mol
InChI Key: LJYDSUWZTSXUKH-UHFFFAOYSA-N
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Description

Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to an amino-substituted bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate bromophenylamine derivative. One common method is the Kabachnik-Fields reaction, where diethyl phosphite reacts with an imine formed from the condensation of 4-bromobenzaldehyde and an amine . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The selective esterification of phosphonic acids using alkyl orthoesters has also been reported as an efficient method for producing diethyl esters .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates.

Scientific Research Applications

Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group can also participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester is unique due to the presence of both an amino group and a bromophenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

189180-13-0

Molecular Formula

C11H17BrNO3P

Molecular Weight

322.13 g/mol

IUPAC Name

(4-bromophenyl)-diethoxyphosphorylmethanamine

InChI

InChI=1S/C11H17BrNO3P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8,11H,3-4,13H2,1-2H3

InChI Key

LJYDSUWZTSXUKH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)Br)N)OCC

Origin of Product

United States

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